Alkaline Hydrolysis βlg = –0.55: Ortho-Nitro Steric Insensitivity Validated Against 4-Chloro-2-nitrophenyl Benzenesulfonate
In alkaline hydrolysis with OH⁻ in H₂O containing 20 mol % DMSO at 25.0 ± 0.1 °C, the second-order rate constants (kOH⁻) for a series of Y-substituted phenyl benzenesulfonates (1a–h) yield a linear Brønsted-type plot with βlg = –0.55. Critically, both 2,4-dinitrophenyl benzenesulfonate (1a) and 4-chloro-2-nitrophenyl benzenesulfonate (1c) fall precisely on this same correlation line [1]. This co-linearity demonstrates that the ortho-nitro group on the 2,4-dinitrophenoxy leaving group does not exert steric hindrance toward nucleophilic attack at the sulfonyl sulfur — a finding that is non-obvious given the bulk of the ortho substituent and one that enables the 2,4-dinitrophenyl derivative to function as a sterically unencumbered yet electronically activated electrophile, a combination not reliably available from other ortho-substituted aryl sulfonate esters.
| Evidence Dimension | Brønsted leaving group sensitivity coefficient (βlg) in alkaline hydrolysis |
|---|---|
| Target Compound Data | βlg = –0.55 (2,4-dinitrophenyl benzenesulfonate, 1a, as member of Y-substituted series) |
| Comparator Or Baseline | 4-Chloro-2-nitrophenyl benzenesulfonate (1c) falls on the identical Brønsted line; Y-substituted series βlg = –0.55 |
| Quantified Difference | Δβlg ≈ 0 (both ortho-substituted leaving groups exhibit identical leaving group sensitivity; no steric deviation for 2,4-dinitrophenoxy) |
| Conditions | OH⁻ in H₂O / 20 mol % DMSO, 25.0 ± 0.1 °C; spectrophotometric monitoring of 2,4-dinitrophenoxide appearance |
Why This Matters
Procurement of this specific compound guarantees that the leaving group's ortho-nitro substituent will not introduce steric artifacts in alkaline hydrolytic conditions, a property that cannot be assumed for other ortho-substituted aryl sulfonate esters and one that is essential for accurate LFER-based mechanistic assignments.
- [1] Im, L. R.; Park, Y. M.; Um, I. H. A Mechanistic Study on Alkaline Hydrolysis of Y-Substituted Phenyl Benzenesulfonates. Bull. Korean Chem. Soc. 2008, 29 (12), 2477–2481. DOI: 10.5012/bkcs.2008.29.12.2477. View Source
